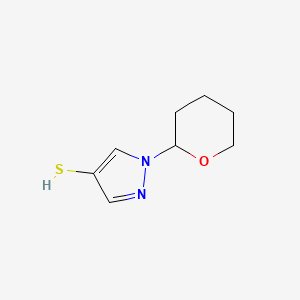

1-(Oxan-2-yl)pyrazole-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of numerous methodologies . Pyrazoles can be synthesized from α,β-ethylenic ketones having a leaving group which may react with hydrazine derivatives to form pyrazolines. After removal of the leaving group, the desired pyrazoles are obtained .Molecular Structure Analysis

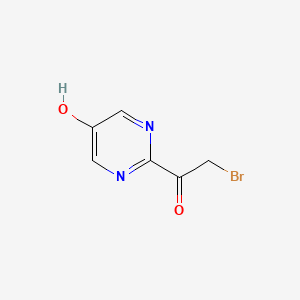

The InChI code for 1-(Oxan-2-yl)pyrazole-4-thiol is 1S/C8H12N2OS/c12-7-5-9-10(6-7)8-3-1-2-4-11-8/h5-6,8,12H,1-4H2 . This indicates the presence of a sulfur atom and a pyrazole ring with an attached oxane moiety.Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and complex. For instance, pyrazole derivatives can be synthesized through a palladium-catalyzed Sonogashira coupling reaction .Scientific Research Applications

Synthesis and Properties

- Synthesis of Heterocyclic Compounds : Pyrazole and 1,2,4-triazole derivatives, including compounds related to 1-(Oxan-2-yl)pyrazole-4-thiol, are strategically significant in medicine and pharmacy due to their chemical modification possibilities and pharmacological potential. These compounds are studied for their potential interaction with various biological targets, with research focusing on the synthesis and properties of specific derivatives (Fedotov, Hotsulia, & Panasenko, 2022).

Pharmacological Potential

- Molecular Docking Studies : Research involving molecular docking studies of pyrazole derivatives, similar to this compound, indicates their potential biological activities. These studies help in understanding the binding interactions of these compounds with biological targets, suggesting their utility in developing novel therapeutics (Sanjeeva et al., 2021).

Biological Activities

- Antifungal and Anti-Inflammatory Actions : Derivatives of pyrazoles, akin to this compound, are evaluated for various biological activities, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies provide insights into the therapeutic potential of these compounds (Faheem, 2018).

Antimicrobial Activity

- Chitosan Schiff Bases with Pyrazole : Studies have explored the synthesis of chitosan Schiff bases using pyrazole derivatives and their antimicrobial activity. These findings indicate the potential of such compounds in developing antimicrobial agents (Hamed et al., 2020).

Antioxidant and Analgesic Properties

- Evaluation of Antioxidant and Analgesic Activities : Research has been conducted on the antioxidant and analgesic activities of Schiff bases containing pyrazole moieties. These studies reveal significant properties that could be relevant in therapeutic applications (Karrouchi et al., 2016).

Corrosion Inhibition

- Application in Corrosion Inhibition : The corrosion inhibition properties of oxadiazole derivatives, related to this compound, for mild steel in acidic environments have been studied, highlighting their potential use in industrial applications (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Synthesis

- Synthesis of Antimicrobial Pyrazolo[3,4-d]pyrimidine Derivatives : Research on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, similar to this compound, demonstrates their potential as antimicrobial agents against various pathogens (El-sayed et al., 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-(oxan-2-yl)pyrazole-4-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c12-7-5-9-10(6-7)8-3-1-2-4-11-8/h5-6,8,12H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIYLBNPFKWMBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2368272.png)

![2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2368273.png)

![N-cyclohexyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2368274.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2368276.png)

![N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2368281.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2368290.png)

![4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2368294.png)

![(Z)-2-cyano-2-(7-(3,4-dichlorophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)acetamide](/img/structure/B2368295.png)